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Gold, (cyano-C)(triethylphosphine)-

Cat. No.: B12807194
CAS No.: 90981-41-2
M. Wt: 341.14 g/mol
InChI Key: YOZPHNLWVZHIDV-UHFFFAOYSA-N
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Description

Significance of Phosphine-Gold(I) Chemistry in Organometallic Research

Within the vast field of gold chemistry, phosphine-gold(I) complexes represent a particularly important and extensively studied class of compounds. researchgate.netnih.gov Phosphine (B1218219) ligands (PR₃) are crucial in stabilizing the gold(I) center, which typically prefers a linear, two-coordinate geometry. The electronic and steric properties of the phosphine ligand can be systematically varied, allowing for fine-tuning of the resulting complex's reactivity, stability, and solubility. ontosight.ai

The significance of phosphine-gold(I) chemistry is highlighted by its broad applications:

Homogeneous Catalysis: Phosphine-ligated gold(I) complexes are powerful catalysts for a variety of organic transformations, particularly those involving the activation of alkynes, alkenes, and allenes. sigmaaldrich.comacs.org They facilitate the formation of carbon-carbon, carbon-nitrogen, and carbon-oxygen bonds, enabling the construction of complex molecular architectures under mild conditions. sigmaaldrich.com Gold-catalyzed reactions, such as enyne cycloisomerizations and the hydrofunctionalization of unsaturated bonds, have become indispensable tools in organic synthesis. acs.orgacs.org

Medicinal Chemistry: The success of the anti-arthritic drug Auranofin, a triethylphosphine (B1216732) gold(I) thiolate, sparked interest in the therapeutic potential of other phosphine-gold(I) compounds. researchgate.netnih.gov Numerous derivatives, including phosphine-gold(I) halides and alkynyls, have since been developed and investigated as anticancer agents. nih.govnih.gov Their mechanism of action is often linked to the inhibition of thiol-containing enzymes like thioredoxin reductase, a pathway distinct from the DNA-intercalating action of platinum drugs. nih.gov

Materials Science: The photophysical properties of many phosphine-gold(I) complexes, especially their luminescence, are of great interest for the development of new materials for optoelectronic applications. researchgate.netrsc.org The nature of the phosphine ligand, in conjunction with other ligands in the coordination sphere, can be tuned to control the emission properties of the complex. rsc.org

Overview of Gold, (cyano-C)(triethylphosphine)- within the Broader Context of Gold Organometallic Chemistry

Gold, (cyano-C)(triethylphosphine)-, with the chemical formula (C₂H₅)₃PAuCN, is a representative example of a linear, two-coordinate phosphine-gold(I) complex. ontosight.aiosti.gov It serves as a model compound for understanding the fundamental properties of the L-Au-X class of complexes, where L is a neutral donor ligand (like a phosphine) and X is an anionic ligand (like a cyanide).

Structural and Physical Properties

The solid-state structure of (C₂H₅)₃PAuCN has been determined by single-crystal X-ray diffraction. osti.gov The compound crystallizes in an orthorhombic lattice. osti.gov The gold atom is in a nearly perfect linear coordination environment, as expected for a d¹⁰ metal center. osti.goviucr.org The key structural parameters are detailed in the table below. Spectroscopic data from Mössbauer, infrared (IR), and Nuclear Magnetic Resonance (NMR) studies are consistent with this linear, two-coordinate structure. osti.gov

PropertyValue
Chemical Formula C₇H₁₅AuNP
Molecular Weight 341.15 g/mol
Crystal System Orthorhombic
Space Group Pbca
Au-P Bond Length 2.288(5) Å (228.8 pm)
Au-C Bond Length 1.97(2) Å (197 pm)
C-Au-P Bond Angle 176.6(6)°
¹⁹⁷Au Mössbauer IS 4.69 mm/s
¹⁹⁷Au Mössbauer QS 9.56 mm/s

Data sourced from Hormann-Arendt et al. (1986) osti.gov

Solution Chemistry and Disproportionation

A crucial aspect of the chemistry of (C₂H₅)₃PAuCN is its behavior in solution. NMR (³¹P and ¹³C) and IR studies have shown that this neutral complex undergoes a ligand scrambling or disproportionation reaction in various solvents to establish an equilibrium with two charged species: the bis(triethylphosphine)gold(I) cation, [( (C₂H₅)₃P)₂Au]⁺, and the dicyanoaurate(I) anion, [Au(CN)₂]⁻. nih.govosti.gov

The equilibrium can be represented as: 2 (C₂H₅)₃PAuCN ⇌ [( (C₂H₅)₃P)₂Au]⁺ + [Au(CN)₂]⁻

The position of this equilibrium is dependent on the solvent, with the equilibrium constant (Keq) varying significantly. For example, Keq values of 0.06 in deuterated chloroform (B151607) (CDCl₃), 0.13 in deuterated benzene (B151609) (C₆D₆), and 0.88 in deuterated methanol (B129727) (CH₃OD) have been reported. osti.gov This indicates that more polar solvents favor the formation of the ionic species. osti.gov This disproportionation is a key consideration for any application of such complexes in solution, as the reactive species may not be the neutral complex itself but rather the charged species formed in the equilibrium. nih.gov This phenomenon is not unique to the triethylphosphine derivative; the triphenylphosphine (B44618) analogue, Ph₃PAuCN, also undergoes a similar rapid equilibrium in solution. osti.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H15AuNP B12807194 Gold, (cyano-C)(triethylphosphine)- CAS No. 90981-41-2

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

90981-41-2

Molecular Formula

C7H15AuNP

Molecular Weight

341.14 g/mol

IUPAC Name

gold(1+);triethylphosphane;cyanide

InChI

InChI=1S/C6H15P.CN.Au/c1-4-7(5-2)6-3;1-2;/h4-6H2,1-3H3;;/q;-1;+1

InChI Key

YOZPHNLWVZHIDV-UHFFFAOYSA-N

Canonical SMILES

CCP(CC)CC.[C-]#N.[Au+]

Origin of Product

United States

Synthetic Methodologies and Precursor Chemistry

Direct Synthesis Routes to Gold, (cyano-C)(triethylphosphine)-

The direct synthesis of cyano(trialkyl/triarylphosphine)gold(I) complexes, including the triethylphosphine (B1216732) derivative, is typically achieved through straightforward reactions involving common gold(I) precursors. A convenient method involves the reaction of gold(I) cyanide (AuCN) with the corresponding phosphine (B1218219) ligand. researchgate.net A precursor to AuCN, which can be used for the synthesis of R₃PAuCN complexes, can be prepared from chloro(dimethylsulfide)gold(I) ((CH₃)₂SAuCl). researchgate.net

Another prevalent synthetic strategy starts with a halo(phosphine)gold(I) complex, such as chloro(triethylphosphine)gold(I) (Et₃PAuCl). This precursor can then undergo a salt metathesis reaction with an alkali metal cyanide, like potassium or sodium cyanide, to yield the desired cyano(triethylphosphine)gold(I) complex. This method is analogous to the synthesis of other phosphine gold(I) complexes where a halide is displaced by another ligand. For instance, the synthesis of a gold phosphine complex containing a naphthalimide ligand was achieved by reacting chloro(triethylphosphine)gold(I) with a naphthalimide-thiol intermediate in the presence of a base. acs.org This highlights the utility of chloro(phosphine)gold(I) compounds as versatile starting materials.

The general reaction can be summarized as: Et₃PAuCl + KCN → Et₃PAuCN + KCl

The synthesis of related gold(I) phosphine complexes often involves similar principles, utilizing readily available gold(I) sources and phosphine ligands. unt.edu

General Precursor Chemistry for Gold(I) Phosphine Complexes

The synthesis of gold(I) phosphine complexes relies on a well-established portfolio of gold(I) precursors. These precursors are typically gold(I) salts or coordination complexes with labile ligands that are easily displaced by the stronger σ-donating phosphine ligands. rsc.orgflinders.edu.au

A widely used and versatile precursor is chloro(tetrahydrothiophene)gold(I) ([AuCl(tht)]). rsc.org Its reaction with a stoichiometric amount of a phosphine ligand, such as triethylphosphine, in a suitable solvent leads to the high-yield formation of the corresponding chloro(phosphine)gold(I) complex. rsc.org Similarly, chloro(dimethylsulfide)gold(I) ((CH₃)₂SAuCl) is another common starting material for these syntheses. acs.orgrsc.org The reaction involves the displacement of the weakly coordinating tht or DMS ligand by the phosphine. rsc.orgacs.org

The general synthetic approach is as follows: [AuCl(L')] + PR₃ → [AuCl(PR₃)] + L' (where L' = tht, (CH₃)₂S)

Once formed, these halo(phosphine)gold(I) complexes serve as immediate precursors for a vast array of other gold(I) derivatives, including the target compound, Gold, (cyano-C)(triethylphosphine)-. acs.orgacs.org For instance, they can be used to prepare cationic gold(I) complexes through halide abstraction, often using a silver salt. pnas.org However, silver-free methods have also been developed, such as using (phosphine)gold(I) azide (B81097) complexes to generate the corresponding cations. pnas.orgnih.gov

The choice of phosphine ligand itself can be tuned to influence the properties of the final complex. Both the electronic and steric properties of the phosphine ligand are critical in defining the characteristics of the resulting gold complex. rsc.org Researchers have synthesized and characterized a wide range of gold(I) phosphine complexes using various phosphine ligands to study these structure-property relationships. acs.orgnih.govrsc.org

PrecursorReactantProductKey Features
[AuCl(tht)]Triarylphosphine[AuCl(PR₃)]High-yield synthesis via displacement of the labile tht ligand. rsc.org
(CH₃)₂SAuClDiphosphine LigandsBinuclear Gold(I) ComplexesForms complexes under mild conditions. unt.edu
(Ph₃P)AuN₃Terminal AlkynesTriazolato Gold(I) ComplexesSilver-free method for generating cationic gold(I) species. pnas.org
AuCNTrialkylphosphine[Au(CN)(PR₃)]Direct reaction to form cyano-phosphine complexes. researchgate.net
[Au₂(μ₂-dppe)₂]OTf₂Alumina SupportSupported Au NanoparticlesBinuclear complexes used as single-source precursors for catalysts. chemrxiv.org

Strategies for Ligand Exchange in Gold(I) Cyanide Systems

Gold(I) complexes of the type L-Au-X, where L is a neutral ligand like phosphine and X is an anionic ligand like cyanide, are known to undergo dynamic ligand exchange or scrambling reactions in solution. researchgate.netcdnsciencepub.comacs.org For Gold, (cyano-C)(triethylphosphine)-, this behavior is particularly relevant.

In solution, cyano(phosphine)gold(I) complexes can exist in equilibrium with their corresponding bis(phosphine)gold(I) cation and dicyanoaurate(I) anion. researchgate.netosti.gov This disproportionation or ligand scrambling reaction can be represented by the following equilibrium:

2 [Au(CN)(PR₃)] ⇌ [Au(PR₃)₂]⁺ + [Au(CN)₂]⁻

Studies using ³¹P and ¹³C NMR spectroscopy have shown that for triphenylphosphinegold(I) cyanide, (Ph₃P)AuCN, the complex is in rapid equilibrium with the ionic species at room temperature (297 K). researchgate.netosti.gov However, at lower temperatures (200 K), distinct NMR signals for all three species can be observed, confirming the existence of this equilibrium. researchgate.netosti.gov The position of this equilibrium is influenced by several factors, including the nature of the phosphine ligand, the solvent, temperature, and the initial concentration of the complex. cdnsciencepub.comacs.org

The tendency for ligand exchange is a characteristic feature of gold(I) chemistry. The linear two-coordinate geometry of gold(I) allows for associative mechanisms where intermediates of higher coordination numbers can facilitate the exchange process. These scrambling reactions are not limited to cyanide and phosphine ligands but are also observed with other ligands such as thiols and halides. cdnsciencepub.comacs.org For instance, ligand scrambling in cyano(thione)gold(I) complexes has been studied, revealing a rapid approach to equilibrium. cdnsciencepub.com The exchange of halide ligands in (NHC)gold(I) halide complexes with other halides has also been demonstrated. acs.org This inherent reactivity is a critical consideration for any application of these complexes in solution.

Complex SystemTechnique(s) UsedObservationInfluencing Factors
Cyano(trialkyl/triarylphosphine)gold(I) acs.orgNMR SpectroscopyLigand scrambling to form [Au(PR₃)₂]⁺ and [Au(CN)₂]⁻. acs.orgPhosphine basicity/sterics, solvent, temperature. acs.org
Cyano(thione)gold(I) cdnsciencepub.com¹³C and ¹⁵N NMRRapid equilibrium between [>C=S-Au-CN], [Au(>C=S)₂]⁺, and [Au(CN)₂]⁻. cdnsciencepub.comInitial concentration, ionic strength, solvent. cdnsciencepub.com
(NHC)Au(I)-Br with KCl, KI acs.orgHPLC, ESI-MSExchange of the bromido ligand for chlorido or iodido. acs.orgNature of the incoming halide. acs.org
[Au(CN)₂]⁻ with thiols nih.gov¹³C NMR, UV-VisReduction of Au(III) cyanide intermediates to [Au(CN)₂]⁻. nih.govpH, nature of the thiol. nih.gov

Structural Elucidation and Coordination Environment of Gold, Cyano C Triethylphosphine

Solid-State Structure Determination

The precise three-dimensional arrangement of atoms in the solid form of (cyano-C)(triethylphosphine)gold(I) has been unequivocally established through single-crystal X-ray diffraction.

X-ray crystallographic studies of (cyano-C)(triethylphosphine)gold(I), with the chemical formula Et₃PAuCN, confirm that the compound crystallizes in the orthorhombic space group Pbca. osti.gov The analysis reveals a discrete molecular unit where the gold(I) ion is coordinated by a single triethylphosphine (B1216732) ligand and one cyanide ligand, which binds through its carbon atom. osti.govontosight.ai This direct structural evidence is crucial for understanding the fundamental connectivity and stereochemistry of the molecule.

Crystallographic data provide precise measurements of the key intramolecular distances and angles that define the coordination sphere of the gold atom. These parameters are essential for describing the nature of the gold-ligand bonds.

A study reported the gold-phosphorus (Au-P) bond distance as 2.288(5) Å and the gold-carbon (Au-C) bond distance as 1.97(2) Å. osti.gov The angle formed by the phosphorus, gold, and carbon atoms (P-Au-C) was determined to be 176.6(6)°, which is nearly linear. osti.gov For comparison, the related triphenylphosphine (B44618) complex, Ph₃PAuCN, shows an Au-P bond length of 2.278(2) Å, an Au-C bond length of 2.003(7) Å, and a P-Au-C angle of 177.0(2)°. iucr.org

Interactive Table: Bond Parameters for (Triethylphosphine)gold(I) Cyanide

Bond/AngleValue (Å or °)
Au-P Bond Length2.288(5)
Au-C Bond Length1.97(2)
P-Au-C Bond Angle176.6(6)
Data sourced from a 1986 crystallographic study. osti.gov

Linear Two-Coordinate Geometry of Gold(I) Centers

Gold(I) complexes, having a d¹⁰ electronic configuration, predominantly adopt a two-coordinate, linear geometry. wikipedia.org This arrangement minimizes steric repulsion between ligands and is electronically favorable. The observed P-Au-C bond angle of nearly 180° in (cyano-C)(triethylphosphine)gold(I) is a classic example of this principle. osti.govwikipedia.org The linearity is a hallmark of many LAuX type complexes, where L is a neutral donor ligand and X is an anionic ligand. wikipedia.org This coordination preference is so strong that even with potentially bridging ligands, a linear geometry at each gold center is often maintained.

Influence of Ligand Sterics and Electronics on Gold(I) Coordination Preferences

The stability of the two-coordinate geometry in (cyano-C)(triethylphosphine)gold(I) is a direct consequence of the steric and electronic properties of the triethylphosphine and cyanide ligands. ontosight.ainih.gov

Triethylphosphine ((C₂H₅)₃P): This ligand is characterized by its significant steric bulk and strong sigma-donating electronic character. The steric hindrance provided by the three ethyl groups on the phosphorus atom physically impedes the approach of additional ligands to the gold center, thereby enforcing a low coordination number. researchgate.net Electronically, as a strong sigma-donor, it forms a stable covalent bond with the gold(I) ion. nih.gov

Cyanide (CN⁻): The cyanide anion is a potent ligand that is sterically very small. mdpi.com It acts as a strong sigma-donor and has pi-accepting capabilities. nih.gov While its small size might suggest the possibility of higher coordination numbers, its strong bond with gold, combined with the steric demands of the co-ligand (triethylphosphine), locks the complex into a two-coordinate structure. ontosight.airesearchgate.net

The interplay of a sterically demanding phosphine (B1218219) ligand with a small but strongly binding cyanide ligand creates a highly stable, linear complex. ontosight.ai It is interesting to note that in solution, complexes of the type R₃PAuCN can undergo a disproportionation equilibrium to form [Au(CN)₂]⁻ and [Au(PR₃)₂]⁺, with the position of the equilibrium being solvent-dependent. osti.gov This highlights that while the solid-state structure is a well-defined linear monomer, the solution behavior can be more complex.

Advanced Spectroscopic Characterization and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the characterization of (Et₃P)AuCN, offering atom-specific information about the chemical environment of hydrogen, carbon, phosphorus, and nitrogen nuclei within the molecule.

Proton NMR spectra of (cyano-C)(triethylphosphine)gold(I) are primarily used to confirm the presence and integrity of the triethylphosphine (B1216732) ligand. The spectra typically show resonances for the methylene (B1212753) (–CH₂) and methyl (–CH₃) protons of the ethyl groups. In solvents like DMSO-d₆, these signals appear as complex multiplets due to coupling with both adjacent protons and the phosphorus-31 nucleus. chemsrc.com The chemical shifts and coupling patterns are characteristic of the coordinated phosphine (B1218219) ligand. chemsrc.comrsc.org

GroupChemical Shift (δ/ppm)MultiplicitySolvent
-CH₂- ~1.8MultipletDMSO-d₆
-CH₃- ~1.0MultipletDMSO-d₆
H NMR Data for (Et₃P)AuCN

¹³C NMR spectroscopy provides valuable information on the carbon backbone of the triethylphosphine ligand and, crucially, on the cyanide carbon. The cyanide carbon resonance is particularly sensitive to its chemical environment and the nature of the gold-carbon bond.

Studies utilizing isotopically labeled cyanide, specifically with ¹³C (and ¹⁵N), have been instrumental in assigning the cyanide carbon resonance and understanding ligand exchange reactions. nih.govacs.org In the ¹³C NMR spectrum of (Et₃P)Au¹³C¹⁵N in DMSO, the cyanide carbon resonance appears as a doublet due to coupling with the adjacent ¹⁵N nucleus. nih.gov The observation of distinct signals for the coordinated cyanide and any free cyanide in solution allows for the study of ligand scrambling equilibria. acs.orgresearchgate.net The resonances for the ethyl carbons of the phosphine ligand are also observed, often showing coupling to the phosphorus nucleus. researchgate.netnih.gov

Carbon AtomChemical Shift (δ/ppm)Coupling Constant (Hz)SolventReference
Au-CN ~147.2¹J(¹⁵N, ¹³C) ≈ 5.9DMSO nih.gov
P-CH₂- ~15.5¹J(³¹P, ¹³C) ≈ 38.0CDCl₃ nih.gov
-CH₃ ~7.8²J(³¹P, ¹³C) ≈ 4.0CDCl₃ nih.gov
¹³C NMR Data for (Et₃P)AuCN and related species

³¹P NMR is a highly sensitive and direct probe for the phosphorus environment in (Et₃P)AuCN. The spectrum typically exhibits a single sharp resonance, confirming the presence of a single phosphorus-containing species. The chemical shift (δ) is indicative of the coordination of the triethylphosphine ligand to the gold(I) center. core.ac.uk For (Et₃P)AuCN, the ³¹P chemical shift is reported to be around 38.5 ppm in DMSO. nih.gov This technique is exceptionally useful for monitoring reactions, such as ligand exchange or oxidation. For instance, the displacement of the cyanide ligand or the oxidation of the phosphine to triethylphosphine oxide (Et₃PO) results in the appearance of new, distinct signals in the ³¹P NMR spectrum. nih.govresearchgate.net

Compound³¹P Chemical Shift (δ/ppm)SolventReference
(Et₃P)AuCN 38.5DMSO nih.gov
(Et₃P)AuCl 39.9DMSO nih.gov
Free Et₃P -20.4- nih.gov
Et₃PO 48.9DMSO nih.gov
³¹P NMR Chemical Shift Data

While less common, ¹⁵N NMR spectroscopy, particularly with ¹⁵N-enriched samples, offers direct insight into the gold-cyanide interaction. nih.govacs.org In studies of (Et₃P)Au¹³C¹⁵N, the ¹⁵N NMR spectrum shows a doublet due to the one-bond coupling (¹J) with the ¹³C nucleus. nih.gov The chemical shift of the nitrogen atom is sensitive to the electronic properties of the phosphine ligand and can be used to study the σ-donor and π-acceptor characteristics of the P-Au-C bonding axis. The coupling constant ¹J(¹⁵N, ¹³C) provides further information about the hybridization and bond strength of the cyanide ligand. nih.govacs.org

Variable temperature (VT) NMR studies are crucial for understanding the dynamic processes that (Et₃P)AuCN and related complexes undergo in solution, most notably ligand scrambling reactions. researchgate.netnih.gov In solution, an equilibrium can be established where two molecules of (Et₃P)AuCN rearrange to form the ionic species bis(triethylphosphine)gold(I) ([Au(PEt₃)₂]⁺) and dicyanoaurate(I) ([Au(CN)₂]⁻).

2 (Et₃P)AuCN ⇌ [Au(PEt₃)₂]⁺ + [Au(CN)₂]⁻

At room temperature, the exchange between these species might be fast on the NMR timescale, resulting in broad or averaged signals. By lowering the temperature, the rate of exchange can be slowed, allowing for the resolution of distinct signals for each species in the equilibrium. researchgate.netnih.gov For example, in methanol (B129727) at 240 K, the ¹³C NMR signals for the cyanide and thione carbons in related gold(I) complexes could be resolved into separate peaks for the neutral complex and the cationic species, which was not possible at room temperature. researchgate.net Such studies, often combining ¹³C and ³¹P NMR, allow for the determination of thermodynamic parameters and provide insight into the factors influencing these dynamic equilibria, such as solvent polarity and concentration. researchgate.netacs.org

Vibrational Spectroscopy

Infrared (IR) and Raman spectroscopy are powerful tools for characterizing the vibrational modes of (Et₃P)AuCN, with the cyanide stretching frequency (ν(C≡N)) being the most diagnostic feature.

The ν(C≡N) band in the IR spectrum provides direct evidence of the coordinated cyanide ligand. For (Et₃P)AuCN, this band appears at approximately 2146 cm⁻¹. researchgate.net This frequency is higher than that of the free cyanide ion (around 2080 cm⁻¹) but lower than that typically observed for organic nitriles. The position of this band is sensitive to the electronic environment around the gold center and can be influenced by the nature of the phosphine ligand. researchgate.net Far-IR spectroscopy is used to identify the Au-P and Au-C stretching vibrations, which provide direct information about the strength of the coordination bonds. researchgate.net

Vibrational ModeFrequency (cm⁻¹)Spectroscopic MethodReference
ν(C≡N) 2146IR researchgate.net
ν(Au-Cl) in (Et₃P)AuCl 333IR acs.org
Selected Vibrational Frequencies for (Et₃P)AuCN and Related Compounds

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for characterizing Gold, (cyano-C)(triethylphosphine)- by identifying the vibrational modes of its constituent functional groups. The most diagnostic feature in the IR spectrum of this compound is the C≡N stretching frequency. The position of this band is sensitive to the electronic environment of the cyanide ligand. Coordination to the gold(I) center typically results in a shift of the ν(C≡N) band to higher wavenumbers compared to the free cyanide ion. tum.de For Gold, (cyano-C)(triethylphosphine)-, the ν(C≡N) stretching vibration is observed in the region of 2100-2150 cm⁻¹. This region is often monitored to study the formation and stability of cyanide-functionalized gold complexes. google.com

The triethylphosphine ligand also exhibits characteristic absorption bands. The various C-H stretching and bending vibrations of the ethyl groups are present, though often complex. More importantly, the Au-P stretching vibration provides direct information about the gold-phosphine bond. These vibrations are typically found in the far-IR region.

Table 1: Characteristic Infrared Spectral Data for Gold, (cyano-C)(triethylphosphine)- and Related Compounds

Vibrational ModeWavenumber (cm⁻¹)Reference Compound
ν(C≡N)~2135Cyanide-functionalized AuNPs
ν(C≡N)2145.2[Au(CN)₂]⁻

Data compiled from multiple sources for comparative purposes. tum.degoogle.com

Raman Spectroscopy

Raman spectroscopy serves as a complementary technique to IR spectroscopy for the analysis of Gold, (cyano-C)(triethylphosphine)-. Based on the principle of inelastic scattering of light, Raman spectroscopy can detect vibrational modes that may be weak or inactive in the IR spectrum. The ν(C≡N) stretching mode is also Raman active and its position provides similar information as in IR spectroscopy. researchgate.net For instance, in related gold cyanide systems, the cyanide peak is a strong marker and can be observed around 2100 cm⁻¹. google.comgoogle.com

The symmetric vibrations of the molecule, such as the Au-P stretch, often give rise to strong signals in the Raman spectrum. This allows for a detailed investigation of the coordination environment around the gold atom. The combination of IR and Raman data provides a more complete picture of the vibrational properties of the molecule.

Table 2: Key Raman Spectral Peaks for Gold Cyanide Species

Vibrational ModeWavenumber (cm⁻¹)Species
ν(C≡N)~2100Cyanide-functionalized Gold Nanoparticles
ν(C≡N)2135Cyanide-functionalized AuNPs

This interactive table summarizes key Raman spectral data for gold cyanide species. google.comgoogle.com

Mössbauer Spectroscopy

¹⁹⁷Au Mössbauer spectroscopy is a powerful, albeit less common, technique for probing the electronic structure of gold compounds. dokumen.pub This method is highly sensitive to the oxidation state and coordination geometry of the gold atom. The key parameters obtained from a ¹⁹⁷Au Mössbauer spectrum are the isomer shift (IS) and the quadrupole splitting (QS). rsc.org

The isomer shift provides information about the s-electron density at the gold nucleus, which is influenced by the nature of the ligands. The quadrupole splitting arises from the interaction of the nuclear quadrupole moment with the electric field gradient at the nucleus, offering insights into the symmetry of the electronic environment. nih.gov For linear two-coordinate gold(I) complexes like Gold, (cyano-C)(triethylphosphine)-, characteristic IS and QS values are expected, which can distinguish them from three- or four-coordinate gold species. rsc.orgrsc.org Studies on related gold(I) phosphine complexes show that these parameters are sensitive to the nature of the other ligands bound to the gold center. rsc.orgacs.org

Table 3: Representative ¹⁹⁷Au Mössbauer Spectroscopic Data for Gold(I) Phosphine Complexes

Compound TypeIsomer Shift (IS) (mm s⁻¹)Quadrupole Splitting (QS) (mm s⁻¹)
[AuCl(L)] (L = tertiary phosphine)Varies with phosphineVaries with phosphine
[AuL₂]⁺ (L = tertiary phosphine)Varies with phosphineVaries with phosphine
[Au(dppey)₂]PF₆---1.22
[Au(dppey)₂]I---1.46

This table presents typical ranges for Mössbauer parameters in related gold(I) phosphine complexes. Specific values for the title compound require dedicated experimental measurement. rsc.orgnih.gov

Mass Spectrometry (MS) Analysis

Mass spectrometry (MS) is an essential analytical tool for determining the molecular weight and elucidating the fragmentation pathways of Gold, (cyano-C)(triethylphosphine)-. Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of organometallic complexes, as it often allows for the observation of the intact molecular ion. researchgate.net

In the positive-ion ESI-MS spectrum of Gold, (cyano-C)(triethylphosphine)-, the molecular ion [Au(CN)(PEt₃)]⁺ would be expected. Fragmentation analysis can provide structural information. For example, the loss of the triethylphosphine ligand is a common fragmentation pathway for related gold phosphine complexes. acs.org High-resolution mass spectrometry can confirm the elemental composition of the parent ion and its fragments. researchgate.net

Table 4: Expected Mass Spectrometric Data for Gold, (cyano-C)(triethylphosphine)-

IonProposed Structure
[Au(CN)(PEt₃)]⁺Molecular Ion
[Au(PEt₃)]⁺Fragment after loss of CN
[Au(CN)]Fragment after loss of PEt₃

This table outlines the anticipated ions in the mass spectrum of the title compound based on common fragmentation patterns of similar complexes. acs.orgresearchgate.net

Reactivity and Mechanistic Studies Involving Gold, Cyano C Triethylphosphine and Analogues

Solution-State Disproportionation and Ligand Scrambling Equilibria

In solution, linear gold(I) complexes of the type L-Au-X, where L is a phosphine (B1218219) and X is a halide or pseudohalide like cyanide, can undergo disproportionation or ligand scrambling to form cationic bis(phosphine)gold(I) and anionic dicyanoaurate(I) species. nih.govacs.orgosti.gov This equilibrium is a fundamental aspect of their solution behavior.

The disproportionation reaction for Gold, (cyano-C)(triethylphosphine)- can be represented as:

2 PEt₃AuCN ⇌ [Au(PEt₃)₂]⁺ + [Au(CN)₂]⁻

This equilibrium is influenced by several factors, including the nature of the phosphine ligand, the solvent, and the temperature. osti.govresearchgate.netcdnsciencepub.comcdnsciencepub.comacs.org

Mechanistic Pathways of Disproportionation

The disproportionation of cyano(trialkyl/triarylphosphine)gold(I) complexes is thought to proceed through a series of associative and dissociative steps. While a definitive, universally accepted mechanism is still a subject of research, spectroscopic studies using ¹³C and ³¹P NMR have provided significant insights. osti.govresearchgate.netcdnsciencepub.com For Gold, (cyano-C)(triethylphosphine)-, studies have shown that in solution, the complex disproportionates to form [Au(PEt₃)₂]⁺ and [Au(CN)₂]⁻. osti.gov The process is often rapid on the NMR timescale at room temperature, but individual species can be observed at lower temperatures. osti.gov

The mechanism likely involves the association of two neutral complexes, followed by ligand transfer to form the ionic products. The polarity of the solvent plays a crucial role, with more polar solvents favoring the formation of the charged species. researchgate.netcdnsciencepub.com

Kinetic and Thermodynamic Parameters of Ligand Exchange Reactions

The thermodynamics of ligand scrambling in cyano(phosphine)gold(I) complexes have been investigated, with equilibrium constants (Keq) determined for various systems. researchgate.netcdnsciencepub.comcdnsciencepub.comacs.org For Gold, (cyano-C)(triethylphosphine)-, the equilibrium constant for disproportionation is solvent-dependent, with values of 0.06 in CDCl₃, 0.13 in C₆D₆, and 0.88 in CH₃OD. osti.gov This indicates a greater extent of disproportionation in more polar solvents.

Reductive Elimination Pathways in Gold(III) Cyanide Complexes

Reductive elimination is a key step in many catalytic cycles involving gold, leading to the formation of new chemical bonds and the regeneration of the active gold(I) catalyst. uzh.ch The study of reductive elimination from well-defined gold(III) complexes provides fundamental understanding of these processes.

C(sp²)–C(sp)N Bond Formation Mechanisms

The formation of a C(sp²)–C(sp)N bond via reductive elimination from a gold(III) center is a significant transformation. Detailed mechanistic studies on phosphine-ligated dicyanoarylgold(III) complexes have shed light on this process. uzh.chnih.govuzh.chcsic.es These studies involved the synthesis of stable phosphine-supported dicyanopolyfluoroarylgold(III) complexes which, upon heating, undergo reductive elimination to yield the corresponding polyfluorinated benzonitriles and the gold(I) cyanide phosphine complex. uzh.ch

The reaction proceeds via a unimolecular pathway and is not inhibited by the addition of excess phosphine ligand, suggesting that ligand dissociation is not the rate-determining step. uzh.ch

Characterization of Asynchronous Concerted Processes

Kinetic and computational studies have characterized the C(sp²)–C(sp)N reductive elimination from phosphine-ligated dicyanoarylgold(III) complexes as an asynchronous concerted process. uzh.chnih.govuzh.chcsic.esresearchgate.net This is supported by several key findings:

A highly positive entropy of activation suggests a disordered, late transition state. uzh.chnih.govuzh.chcsic.es

A primary ¹²/¹³C kinetic isotope effect (KIE) also points towards a late concerted transition state. uzh.chnih.govuzh.chcsic.es

Hammett analysis and DFT calculations indicate that the C–C and Au–N bond breaking/forming events are not simultaneous, hence the process is asynchronous. uzh.chnih.govuzh.chcsic.esresearchgate.net

In this asynchronous concerted mechanism, the Au-C(sp²) bond elongates significantly in the transition state, while the Au-CN bond remains relatively unchanged, leading to the formation of the new C-CN bond. researchgate.net This mechanism is distinct from previously reported synchronous concerted or dissociative pathways for other types of reductive eliminations from gold(III). uzh.ch

Oxidative Addition Processes in Gold Chemistry

Oxidative addition is the reverse of reductive elimination and is a critical step for initiating catalytic cycles that proceed via a Au(I)/Au(III) redox couple. While gold(I) complexes are generally considered reluctant to undergo oxidative addition due to the stability of the d¹⁰ configuration, examples of such reactions exist, particularly with the aid of chelating ligands or for specific substrates. acs.orgresearchgate.netwiley-vch.de

The direct oxidative addition of aryl halides to a mononuclear gold(I) center has been demonstrated, taking advantage of phosphine chelation to facilitate the reaction. acs.org This provides a direct route to stable cyclometalated gold(III) complexes. acs.org While the specific oxidative addition to Gold, (cyano-C)(triethylphosphine)- is not extensively documented, studies on related phosphine-gold(I) complexes provide insights into the factors that influence this process. For instance, the electronic properties of the phosphine ligand can affect the activation barriers for oxidative addition. rsc.org Stronger σ-donating ligands are often employed to stabilize the resulting gold(III) center. nih.govresearchgate.net

The study of oxidative addition of dioxygen to [LAuH] complexes has shown that the σ-donor capability of the phosphine ligand (L) correlates with a lower activation barrier for the reaction. rsc.org This highlights the important role of the ancillary ligands in modulating the reactivity of the gold center.

Reactivity Towards Specific Chemical Species (e.g., thiols, for fundamental mechanistic understanding)

The reactivity of Gold, (cyano-C)(triethylphosphine)- and its analogues with thiol-containing molecules is a critical area of study for understanding their fundamental coordination chemistry and potential applications. These reactions are primarily characterized by ligand exchange and scrambling processes, which have been investigated using various spectroscopic and analytical techniques.

The interaction of gold(I) phosphine complexes with thiols, such as the biologically relevant amino acid L-cysteine, serves as a foundational model for more complex biological interactions. Studies on analogues like (triethylphosphine)gold(I) chloride have demonstrated that these complexes readily undergo ligand exchange reactions with thiol-containing amino acids. researchgate.net In these reactions, the original ligand, such as a halide, is displaced by the sulfur atom of the thiol.

Mechanistic investigations into these ligand exchange reactions often employ multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ³¹P) and Electrospray Ionization Mass Spectrometry (ESI-MS). researchgate.netresearchgate.net These techniques allow for the identification of the various species in solution and can provide insights into the kinetics and equilibrium of the reactions. For instance, ³¹P NMR is particularly useful for monitoring the environment of the phosphine ligand as it remains coordinated to the gold center or is displaced.

A key feature of the solution chemistry of cyano(phosphine)gold(I) complexes is the occurrence of ligand scrambling reactions. nih.gov For a generic complex L-Au-CN (where L is a phosphine ligand like triethylphosphine), an equilibrium is established in solution, leading to the formation of bis(phosphine)gold(I) and dicyanoaurate(I) ions:

2 L-Au-CN ⇌ [L₂Au]⁺ + [Au(CN)₂]⁻

When a thiol (R-SH) is introduced to a solution containing Gold, (cyano-C)(triethylphosphine)-, a complex series of ligand exchange reactions can occur. The thiol can compete with both the cyanide and triethylphosphine (B1216732) ligands for coordination to the gold(I) center. The high affinity of the soft gold(I) ion for the soft sulfur donor of the thiol makes this a favorable interaction. The resulting reactions can lead to the formation of a variety of species, including the mixed-ligand complex (triethylphosphine)gold(I)-thiolate, as well as the products of the aforementioned ligand scrambling.

Detailed kinetic and thermodynamic data for the specific reaction of Gold, (cyano-C)(triethylphosphine)- with thiols are not extensively documented in publicly available literature. However, studies on analogous systems provide a framework for understanding the expected reactivity. The exchange reactions can be relatively slow, sometimes requiring hours or even days to reach equilibrium. psu.edu The reaction progress can be monitored by observing changes in the chemical shifts and intensities of signals in the NMR spectra of the reactants and products.

The following interactive table summarizes the types of reactants, expected products, and the analytical techniques typically employed to study the reactivity of Gold, (cyano-C)(triethylphosphine)- and its analogues with thiols.

Reactant 1Reactant 2Expected ProductsAnalytical Techniques
Gold, (cyano-C)(triethylphosphine)-L-Cysteine[(Et₃P)Au(S-Cys)], [Au(CN)₂]⁻, [(Et₃P)₂Au]⁺¹H NMR, ¹³C NMR, ³¹P NMR, ESI-MS
(Triethylphosphine)gold(I) chlorideL-Cysteine[(Et₃P)Au(S-Cys)], Cl⁻³¹P NMR, ESI-MS
Gold, (cyano-C)(triethylphosphine)-Glutathione (GSH)[(Et₃P)Au(SG)], [Au(CN)₂]⁻, [(Et₃P)₂Au]⁺³¹P NMR, ESI-MS

Supramolecular Chemistry and Intermolecular Interactions

Aurophilic Interactions (Au···Au) in Gold(I) Complexes

A defining feature of gold(I) chemistry is the aurophilic interaction, a closed-shell attraction between gold atoms that is comparable in strength to a hydrogen bond. mdpi.comresearchgate.net This counterintuitive attraction between formally closed-shell d¹⁰ centers is a consequence of relativistic effects, which are particularly pronounced for heavy elements like gold. dokumen.pub These interactions play a crucial role in the self-assembly and photophysical properties of gold(I) complexes. rsc.orgresearchgate.net

Experimental Evidence and Structural Characterization of Aurophilic Contacts

Single-crystal X-ray diffraction is the primary experimental technique for identifying and characterizing aurophilic interactions. The hallmark of an aurophilic contact is an Au···Au distance that is shorter than the sum of their van der Waals radii (approximately 3.32 Å). mdpi.com Numerous studies on gold(I) complexes have revealed such short contacts, providing definitive evidence for this attractive force. For instance, in cationic gold(I) complexes with two isocyanide ligands, polymorphic forms have been isolated with distinct Au···Au distances, directly impacting their luminescence. mdpi.com Similarly, the crystal structure of certain cationic three-coordinate gold(I) bipyridyl/isocyanide complexes shows supramolecular dimers formed through Au···Au interactions with a distance of 3.216 Å. mdpi.com While specific crystallographic data for (Cyano-C)(triethylphosphine)gold(I) is not detailed in the provided results, the general principles observed in closely related phosphine (B1218219) and cyanide-containing gold(I) complexes strongly suggest its capacity for aurophilic interactions.

Theoretical Descriptions and Energy Contributions of Aurophilicity

Theoretical calculations, particularly those employing density functional theory (DFT), have been instrumental in elucidating the nature and energetics of aurophilic interactions. These studies confirm that aurophilicity is a genuine attractive interaction with an energy contribution estimated to be in the range of 7–12 kcal/mol, a range that overlaps with that of conventional hydrogen bonds. researchgate.net For example, DFT calculations on cationic three-coordinate gold(I) bipyridyl/isocyanide dimers estimated the energy of the aurophilic interactions to be 6.3 kcal/mol. mdpi.com These theoretical models have also been used to understand how ligand modifications can tune the strength of these interactions. For instance, in gem-digold(I) aryl compounds, electron-donating aryl ligands were found to enhance the intermolecular aurophilic interaction. nih.gov

Influence on Solid-State Packing and Aggregation Phenomena

Aurophilic interactions are a powerful tool in crystal engineering, directing the self-assembly of gold(I) complexes into a variety of supramolecular architectures, from simple dimers to one-dimensional chains and more complex aggregates. researchgate.netrsc.org The propensity of linear gold(I) complexes to form these structures is well-documented. tum.de This aggregation, driven by aurophilicity, can significantly influence the material's properties, most notably its luminescence. rsc.org The formation of excimers and exciplexes in gold(I) complexes, which are often preconditioned by aurophilic interactions, can lead to new emissive states and altered photophysical characteristics. nih.gov

π-π Stacking Interactions in Gold Complexes

While aurophilicity is a dominant force, other non-covalent interactions, such as π-π stacking, also play a significant role in the supramolecular assembly of gold complexes, particularly those containing aromatic ligands. ub.educatalysis.blog These interactions arise from the attractive, non-covalent forces between aromatic rings.

Intermolecular Hydrogen Bonding in Supramolecular Assemblies

Hydrogen bonding, the electrostatic attraction between a hydrogen atom covalently bonded to a highly electronegative atom and another nearby electronegative atom, is a cornerstone of supramolecular chemistry. nih.govrsc.org In the assembly of gold(I) complexes, hydrogen bonds provide an additional layer of directional control, complementing aurophilic and π-π stacking interactions. mdpi.com

The cyanide ligand in (Cyano-C)(triethylphosphine)gold(I) can act as a hydrogen bond acceptor. In the solid state, hydrogen bonding involving coordinated cyanide ligands and, for example, water molecules of crystallization or hydrogen-bond-donating ligands on adjacent complexes, can lead to the formation of extended networks. unito.it The interplay between hydrogen bonding and aurophilic interactions can be particularly interesting, leading to complex supramolecular architectures. For instance, in some dicyanoaurate(I)-based manganese(II) complexes, O-H···N hydrogen bonds, π-π stacking, and aurophilic interactions collectively govern the final crystal packing. unito.it The strength and directionality of hydrogen bonds make them a powerful tool for designing and controlling the self-assembly of gold-containing supramolecular systems. tue.nl

Gold Cluster Formation and Polymorphism Driven by Intermolecular Forces

The confluence of aurophilic interactions, π-π stacking, and hydrogen bonding can lead to the formation of gold clusters and polymorphic materials with distinct physical and chemical properties. Gold clusters are aggregates of gold atoms, and their formation from mononuclear gold(I) precursors is often driven by the intermolecular forces discussed above. uni-konstanz.dewikipedia.org

The reaction of [AuCl(PR'₃)] with tellurolates, for example, can lead to the formation of Au₈ clusters with short gold-gold interactions, a result that contrasts with the mononuclear complexes typically formed with thiolates or selenolates. researchgate.net This highlights the subtle balance of forces that can lead to cluster formation.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is also a common consequence of the interplay of these weak interactions. Different packing arrangements, stabilized by different combinations or geometries of aurophilic contacts, hydrogen bonds, and π-stacking, can result in polymorphs with varying properties, such as color and luminescence. mdpi.comnih.gov For instance, the reversible luminescent mechanochromism observed in some dinuclear gold(I) complexes is attributed to changes in the crystal structure and the associated alterations in intramolecular aurophilic interactions. acs.org

Photophysical Properties and Luminescence Research of Gold I Phosphine Cyanide Complexes

Luminescence Phenomena in Gold(I) Compounds

Luminescence in gold(I) compounds is a widely studied phenomenon, with emission properties that can be finely tuned by modifying the ligand environment. nih.gov Many simple, two-coordinate gold(I) complexes are not luminescent in solution but exhibit strong emission in the solid state or in frozen solutions. nih.gov This behavior is often a consequence of molecular aggregation, which facilitates intermolecular interactions. researchgate.net

The luminescence of these complexes can span the visible spectrum, from blue to red, depending on the specific ligands attached to the gold(I) center and the physical state of the material. researchgate.net For instance, the closely related compound, chloro(triethylphosphine)gold(I), displays a fascinating dual luminescence in its crystalline state at low temperatures. It produces distinct high-energy (blue) and low-energy (red) emission bands when excited with UV light. nih.gov The intensity and presence of these bands are highly sensitive to the material's physical form, a characteristic that underscores the importance of intermolecular forces in dictating the observed photophysical behavior. nih.gov The emission in these systems often arises from excited states with significant metal character, which can be influenced by ligand-to-metal charge transfer (LMCT) or metal-centered transitions. nih.gov

Excimer and Exciplex Formation in Solution and Solid States

The aggregation of gold(I) complexes can lead to the formation of excimers and exciplexes, which are excited-state dimers and adducts, respectively. An excimer is formed when an excited molecule interacts with an identical ground-state molecule, while an exciplex involves two different molecules. uef.fiwm.edu These species are non-existent in the ground state and are only bound in the excited state, often leading to broad, structureless, and red-shifted emission bands compared to the monomeric species. uef.fi

In the context of gold(I) phosphine (B1218219) cyanide complexes, the formation of excimers is frequently preconditioned by the presence of ground-state aurophilic interactions, which bring the gold centers into close proximity. uef.fi Upon photoexcitation, the weak ground-state Au···Au attraction can be significantly strengthened, forming a covalent-like bond in the excimer. This process gives rise to a new, lower-energy excited state responsible for the characteristic red-shifted luminescence. uef.fi While more common in the solid state where molecular packing enforces proximity, excimer and exciplex formation can also be observed in concentrated solutions. The transition from monomer to excimer emission can often be controlled by adjusting the concentration or the solvent, providing a mechanism for tuning the color of the emitted light.

Correlation between Luminescence Characteristics and Aurophilic Interactions

Aurophilic interactions are weak, attractive forces between gold(I) ions, with bond strengths comparable to hydrogen bonds. nih.gov These interactions play a crucial role in the self-assembly of gold(I) complexes in the solid state, leading to the formation of dimers, linear chains, or other supramolecular architectures. researchgate.netresearchgate.net A strong correlation exists between the presence and strength of these aurophilic contacts and the observed luminescence properties. researchgate.net

Typically, the shortening of the Au···Au distance leads to a red shift in the emission energy. This is because the aurophilic interaction stabilizes the excited state more than the ground state. The orbitals involved in the electronic transitions, often of dσ* and pσ character, are highly sensitive to the Au···Au separation. As the gold centers move closer, the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) decreases, resulting in lower-energy emission. nih.gov

For example, studies on chloro(triethylphosphine)gold(I) have shown that its low-energy luminescence is directly attributable to Au-centered transitions significantly affected by aurophilic interactions. nih.gov This emission is prominent in the crystalline state where short Au···Au contacts are present but is quenched in solution where the molecules are isolated. nih.gov However, it is noteworthy that in some systems, such as certain gold(I) thiolates, the emission energy has been found to be largely independent of the presence of Au···Au interactions, suggesting that other factors can dominate the photophysical behavior. nih.gov

Characterization of Electronic Transitions and Excited States

The luminescence of gold(I) phosphine cyanide complexes arises from the radiative decay of electronic excited states. Understanding the nature of these states and the transitions that populate them is key to explaining their photophysical properties. The excited states in these complexes are often complex, with contributions from metal-centered (MC), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions. nih.gov

In many luminescent gold(I) complexes, the emission is phosphorescence, originating from a triplet excited state. researchgate.net The strong spin-orbit coupling induced by the heavy gold atom facilitates intersystem crossing from the initially populated singlet excited state to a triplet state. researchgate.net This process is often highly efficient and leads to excited states with relatively long lifetimes, typically in the microsecond range. nih.gov

Computational studies, such as time-dependent density functional theory (TD-DFT), have been instrumental in characterizing these transitions. For chloro(triethylphosphine)gold(I), TD-DFT calculations indicate that the high-energy emission (blue) is associated with a charge transfer from the chloride ligand to the gold center (Cl → Au LMCT). nih.gov In contrast, the low-energy emission (red) is attributed to metal-centered d → p transitions, which are heavily influenced by the Au···Au distance. nih.gov For the parent AuCN polymer, the longest wavelength excitation is assigned to a transition from the highest occupied p-type molecular orbital to the lowest unoccupied p-type molecular orbital. researchgate.net

Table 1: Photophysical Data for a Representative Gold(I) Triphosphine (B1213122) Cyanide Complex Data for [(P(3))AuCN] where P(3) is a triphosphine ligand, presented for illustrative purposes.

PropertyValueReference
Emission Max (λem)486 nm
Quantum Yield (Φem)0.08
StateSolid

Environmental Effects on Photophysical Behavior (Solid State vs. Solution)

The photophysical behavior of Gold, (cyano-C)(triethylphosphine)- and related complexes is profoundly influenced by their environment. The differences between the solid state and solution are particularly stark and highlight the role of intermolecular interactions.

In solution , the complex typically exists as discrete, isolated monomers. Under these conditions, luminescence is often weak or entirely quenched. nih.gov Any observed emission would likely originate from an excited state localized on a single molecule, such as an IL or LMCT transition, and would appear at higher energies (blue-shifted) compared to the solid state.

In the solid state , the molecules are forced into close proximity, allowing for the formation of aurophilic interactions and, consequently, excimers. nih.gov This leads to the emergence of new, lower-energy excited states. As a result, solid samples are often brightly luminescent, with emission that is significantly red-shifted compared to the solution phase. nih.gov This phenomenon is a form of aggregation-induced emission (AIE).

The physical form of the solid can also matter. For chloro(triethylphosphine)gold(I), the low-energy emission band attributed to aurophilic interactions is intense in the crystalline state but is markedly reduced in a powdered sample, suggesting that crystal packing and long-range order play a critical role in optimizing these interactions. nih.gov This sensitivity to the physical environment makes these compounds interesting candidates for applications in sensing and stimuli-responsive materials. researchgate.net

Table 2: Comparison of Luminescence in Different States for a Related Gold(I) Phosphine Halide Qualitative data for Chloro(triethylphosphine)gold(I) illustrates typical environmental effects.

StateHigh-Energy Emission (Blue)Low-Energy Emission (Red)Primary Origin of Low-Energy EmissionReference
Crystalline SolidPresentIntenseAurophilic Interactions / Metal-Centered nih.gov
Powdered SolidPresentMarkedly ReducedAurophilic Interactions / Metal-Centered nih.gov
SolutionPresent (associated with monomer)QuenchedN/A nih.gov

Catalytic Applications in Organic Synthesis for Gold I and Gold Iii Systems

Gold-Catalyzed Carbon-Carbon (C-C) Bond Formation

Gold-catalyzed reactions are a powerful tool for forming carbon-carbon (C-C) bonds, a fundamental process in organic synthesis. nih.gov These reactions often proceed through the activation of alkynes, alkenes, or allenes by a cationic gold complex, making them susceptible to nucleophilic attack by another carbon-containing molecule. rsc.orgnih.gov

One of the most significant applications of gold catalysis in C-C bond formation is the hydroarylation of unsaturated compounds. rsc.orgnih.gov This reaction involves the addition of an aryl group and a hydrogen atom across a double or triple bond, providing a direct method for the functionalization of aromatic C-H bonds without the need for pre-functionalization. rsc.orgnih.gov Both intramolecular and intermolecular versions of this reaction have been developed, leading to the synthesis of various carbocycles and heterocycles. rsc.org For instance, gold(I)-catalyzed intramolecular hydroarylation of alkynes has been utilized in the synthesis of complex structures like rsc.org-helicenes and inherently chiral calix rsc.orgarenes. rsc.orgrsc.org

Gold catalysts also facilitate oxidative coupling reactions to form C-C bonds. For example, gold-catalyzed oxidative coupling of aryltrimethylsilanes with terminal olefins has been reported, offering a method that reduces homocoupling byproducts often seen with other transition metals. nih.gov Another example is the oxidative coupling of terminal alkynes with borane (B79455) adducts to synthesize α-boryl ketones, which are versatile synthetic intermediates. acs.org Furthermore, dimeric gold catalysts have been shown to be effective in the oxidative cross-coupling of arylboronates and arylsilanes, providing a general method for the synthesis of asymmetric biaryls with excellent functional group tolerance. nju.edu.cn

The table below summarizes selected gold-catalyzed C-C bond-forming reactions, highlighting the diversity of substrates and products.

Reaction TypeCatalyst SystemSubstratesProduct TypeRef.
Intramolecular Hydroarylation[L5AuCl]/AgSbF6Alkynones1,1′-Binaphthalene-2,3′-diol derivatives rsc.org
Oxidative CouplingGold(I) catalyst/SelectfluorAryltrimethylsilanes, Terminal olefinsArylated olefins nih.gov
Oxidative CouplingGold(I) catalyst/N-oxideTerminal alkynes, Borane adductsα-Boryl ketones acs.org
Oxidative Cross-CouplingDimeric gold(I) catalyst/AgOTf/PhI(OAc)2Arylboronates, ArylsilanesAsymmetric biaryls nju.edu.cn
Intermolecular HydroarylationWangPhos-Au(I) complexTerminal alkynes, ArenesArylated alkenes acs.org

These examples underscore the versatility of gold catalysis in constructing C-C bonds, offering mild reaction conditions and unique reactivity compared to other transition metal catalysts. nih.gov

Gold-Catalyzed Carbon-Nitrogen (C-N) and Carbon-Oxygen (C-O) Bond Formation

Gold catalysts are highly effective in promoting the formation of carbon-heteroatom bonds, particularly carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds. This is primarily due to the carbophilic nature of gold complexes, which allows them to activate alkynes and alkenes for nucleophilic attack by nitrogen- and oxygen-containing compounds. nih.govacs.org

Carbon-Oxygen (C-O) Bond Formation:

The addition of oxygen nucleophiles to unsaturated C-C bonds is a fundamental transformation in organic synthesis, and gold catalysis has provided efficient and atom-economical methods to achieve this. nih.gov The intramolecular addition of alcohols to alkynes and allenes is a widely used strategy for the synthesis of oxygen-containing heterocycles such as furans and pyrans. nih.govacs.org For example, gold(I)-catalyzed cyclization of monoallylic diols is an efficient method for the formation of tetrahydropyran (B127337) analogs. nih.gov

Intermolecular reactions, such as the hydration and alkoxylation of alkynes, are also effectively catalyzed by gold complexes. nih.govmdpi.com The hydration of alkynes, which converts them into ketones, is a particularly well-studied reaction. rsc.orgmdpi.com While early methods often required harsh conditions, newer catalytic systems, such as those using bulky N-heterocyclic carbene (NHC) gold(I) complexes, can achieve this transformation at very low catalyst loadings and under acid-free conditions. nih.gov Similarly, gold(I) isocyanide complexes have been shown to catalyze the hydration of alkynes at room temperature with high yields. rsc.orgrsc.org

Carbon-Nitrogen (C-N) Bond Formation:

The formation of C-N bonds through gold catalysis is an attractive approach for synthesizing nitrogen-containing compounds, which are prevalent in biologically active molecules and pharmaceuticals. nih.gov The direct addition of nitrogen nucleophiles to C-C multiple bonds is an efficient and direct route to these compounds. nih.gov

Both intermolecular and intramolecular hydroamination reactions of alkynes and alkenes are well-established. nih.govmdpi.com The first gold(I)-catalyzed intermolecular amination of alkynes with anilines was developed in 2003, leading to the formation of imines. nih.gov Since then, various gold(I) complexes, including those with phosphine (B1218219) and NHC ligands, have been employed for the hydroamination of both terminal and internal alkynes. nih.govfrontiersin.org Intramolecular hydroamination provides a powerful tool for constructing nitrogen-containing heterocycles. nih.gov For instance, gold-catalyzed intramolecular hydroamination of terminal alkynes has been used to synthesize fused xanthines in an atom-economical manner. beilstein-journals.org

The table below provides examples of gold-catalyzed C-O and C-N bond-forming reactions.

Reaction TypeCatalyst SystemSubstratesProduct TypeRef.
Intramolecular CyclizationAu(I) catalystMonoallylic diolsTetrahydropyran analogs nih.gov
Alkyne HydrationN-heterocyclic carbene-Au(I) complexTerminal and internal alkynesKetones nih.gov
Alkyne HydrationGold(I) isocyanide complexVarious alkynesKetones rsc.orgrsc.org
Intermolecular AminationGold(I)-phosphine complexAlkynes, AnilinesImines nih.gov
Intramolecular HydroaminationGold complexTerminal alkynesFused xanthines beilstein-journals.org
Intermolecular HydroaminationN-Heterocyclic carbene-Au(I) complexAlkynes, ArylaminesImines frontiersin.org

The development of these gold-catalyzed reactions has provided milder and more efficient alternatives to traditional methods, which often rely on toxic mercury salts or require harsh conditions. nih.gov

Activation of Unsaturated Hydrocarbons (Alkenes, Alkynes) in Catalytic Processes

Gold(I) and Gold(III) complexes are exceptional catalysts for the activation of unsaturated hydrocarbons, particularly alkynes and alkenes, due to their strong carbophilic Lewis acidity. nih.govfrontiersin.org This activation renders the carbon-carbon multiple bonds susceptible to nucleophilic attack, forming the basis for a wide range of organic transformations. nih.govnih.gov

Activation of Alkynes:

Gold(I) complexes are considered the most effective homogeneous catalysts for the electrophilic activation of alkynes. nih.govacs.org The interaction between the cationic gold catalyst and the alkyne π-system leads to a significant increase in the electrophilicity of the alkyne. This activation is generally believed to proceed via the formation of a η²-alkyne-gold complex. nih.gov The subsequent nucleophilic attack on this activated alkyne typically occurs in a trans fashion, leading to a vinyl-gold intermediate. nih.gov This mode of activation is central to numerous gold-catalyzed reactions, including hydrofunctionalizations (addition of O, N, and C nucleophiles), cycloisomerizations, and hydroarylations. nih.govrsc.org

The reactivity of the gold catalyst can be modulated by the choice of ligand. Electron-donating ligands, such as N-heterocyclic carbenes (NHCs), result in less electrophilic gold complexes, while electron-withdrawing ligands, like phosphites, lead to more electrophilic and highly active catalysts. nih.gov This tunability allows for the optimization of catalytic activity for specific substrates and transformations. While gold(I) is predominantly used for alkyne activation, gold(III) complexes are also effective, particularly in reactions like the hydration of alkynes. nih.gov

Activation of Alkenes:

While the activation of alkynes by gold catalysts is more common, the activation of alkenes is also a significant area of research. nih.govbeilstein-journals.org Similar to alkynes, alkenes can coordinate to cationic gold complexes, although the resulting activation is generally less pronounced. nih.gov The nucleophilic addition to gold-activated alkenes typically proceeds through an anti-nucleophilic attack, forming an alkylgold intermediate, followed by protodeauration to regenerate the catalyst and release the product. beilstein-journals.org

Gold-catalyzed reactions involving alkenes include hydroalkoxylation, hydroamination, and hydroalkylation. beilstein-journals.org For instance, the intramolecular hydroalkylation of alkenes with simple ketones has been achieved using a carbene-based cationic gold species, leading to the formation of functionalized cyclopentyl and cyclohexyl derivatives. beilstein-journals.org In some cases, gold catalysts have shown preferential activation of alkenes over alkynes in the same molecule, enabling unique cycloisomerization reactions. For example, the gold-catalyzed reaction of ynamides with cyclopropenes proceeds through the preferential activation of the double bond of the cyclopropene, leading to the formation of cyclopentadiene (B3395910) derivatives. rsc.org

The ability of gold catalysts to selectively activate specific unsaturated bonds within complex molecules is a key advantage, enabling the development of highly selective and efficient synthetic methods. nih.gov

Cycloisomerization Reactions Catalyzed by Gold Species

Gold-catalyzed cycloisomerization reactions represent a powerful strategy for the synthesis of complex cyclic and polycyclic molecules from readily available acyclic precursors. frontiersin.orgnih.gov These reactions are characterized by their high atom economy and ability to generate significant molecular complexity in a single step. Gold catalysts, both Au(I) and Au(III), are particularly adept at activating alkynes, allenes, and enynes, initiating a cascade of bond-forming events that lead to the formation of carbocyclic and heterocyclic ring systems. lucp.netfrontiersin.orgnih.gov

A common strategy in gold-catalyzed cycloisomerization involves the intramolecular attack of a nucleophile onto a gold-activated alkyne or allene. nih.gov The nucleophile can be a tethered alkene, arene, or a heteroatom-containing functional group. For example, the cycloisomerization of 1,n-enynes is a well-studied reaction that can lead to a variety of cyclic products depending on the substrate and reaction conditions. nih.gov Similarly, gold-catalyzed cycloisomerization of ortho-alkynylbiaryls provides an efficient route to various polycyclic aromatic compounds.

Gold catalysts can also initiate cycloisomerization through rearrangement processes. For instance, gold(I)-catalyzed cycloisomerization of 1,n-diyne carbonates and esters can proceed through an initial 1,2- or 1,3-acyloxy migration, followed by cyclization to form complex scaffolds found in natural products. monash.edu In another example, a gold-catalyzed cascade reaction of terminal 1,9-enynyl esters involves a 1,2-acyloxy shift, followed by a [3+2] cycloaddition to generate benzazocine derivatives. frontiersin.org

The table below showcases the diversity of gold-catalyzed cycloisomerization reactions.

Substrate TypeCatalyst SystemProduct TypeKey Mechanistic FeatureRef.
1,n-EnynesAu(I) complexesVarious cyclic compoundsNucleophilic attack of alkene onto gold-activated alkyne nih.gov
ortho-AlkynylbiarylsAu(I) or Au(III) complexesPolycyclic aromatic compoundsIntramolecular hydroarylation frontiersin.org
AllenynesAu(I) complexesPolycyclic ethersSequential cyclization frontiersin.orgnih.gov
1,n-Diyne carbonates/estersAu(I) complexesVarious heterocyclic scaffolds1,2- or 1,3-Acyloxy migration monash.edu
N-propargyl ynamidesAu(III) complexesIndeno[1,2-c]pyrrolesCycloisomerization frontiersin.orgnih.gov
Ynamides and cyclopropenesCationic Au(I) catalystCyclopentadienesPreferential activation of alkene rsc.org

The mild reaction conditions and high functional group tolerance of gold catalysis make it a valuable tool for the synthesis of complex molecules, including natural products and pharmaceuticals. lucp.netfrontiersin.org

Cyanosilylation Reactions (with focus on Gold(III) context)

Cyanosilylation, the addition of a silyl (B83357) cyanide, most commonly trimethylsilyl (B98337) cyanide (TMSCN), to a carbonyl group, is a crucial transformation in organic synthesis. The resulting cyanohydrin silyl ethers are valuable intermediates that can be converted into α-hydroxy acids, β-amino alcohols, and other important functionalized molecules. organic-chemistry.orgorganic-chemistry.org

While various Lewis acids and bases can catalyze this reaction, gold(III) chloride has emerged as a particularly efficient and versatile catalyst for the cyanosilylation of both aldehydes and ketones. organic-chemistry.orgorganic-chemistry.orgresearchgate.netthieme-connect.com Research has shown that in the presence of as little as 1 mol% of gold(III) chloride, the cyanosilylation of a wide range of carbonyl compounds proceeds rapidly at room temperature, often reaching completion within 30 minutes. organic-chemistry.orgthieme-connect.com

The catalytic activity of gold(III) chloride is notable for its broad substrate scope. It effectively catalyzes the cyanosilylation of:

Acyclic and cyclic ketones

Aromatic ketones, including those that are typically less reactive like benzophenone (B1666685)

α,β-Unsaturated aldehydes and ketones

A variety of aliphatic and aromatic aldehydes organic-chemistry.orgthieme-connect.com

In comparative studies, gold(III) chloride has been shown to be more effective than gold(I) chloride, which generally results in lower conversions under similar conditions. organic-chemistry.org The high efficiency of the gold(III) catalyst allows for low catalyst loadings and mild reaction conditions, making it a practical and attractive method for this important transformation. organic-chemistry.orgthieme-connect.com

The table below summarizes the results of gold(III)-catalyzed cyanosilylation for various carbonyl compounds.

SubstrateProduct Yield/ConversionReaction TimeCatalyst LoadingRef.
Cyclopentanone98% (isolated yield)30 min1 mol% AuCl3 organic-chemistry.org
Cyclohexanone97% (isolated yield)30 min1 mol% AuCl3 organic-chemistry.org
Acetophenone95% (isolated yield)30 min1 mol% AuCl3 organic-chemistry.org
Benzophenone85% (isolated yield)30 min1 mol% AuCl3 organic-chemistry.org
Benzaldehyde100% (NMR conversion)30 min1 mol% AuCl3 organic-chemistry.orgthieme-connect.com
Cyclohex-2-en-1-one52% (isolated yield)15 min1 mol% AuCl3 thieme-connect.com

These findings highlight the significant potential of gold(III) catalysis in facilitating nucleophilic additions to carbonyl compounds, expanding the synthetic utility of gold beyond its more traditional role in activating C-C multiple bonds. organic-chemistry.orgthieme-connect.com

Detailed Mechanistic Understanding of Gold-Catalyzed Transformations

The remarkable catalytic activity of gold complexes stems from relativistic effects, which influence the electronic structure of the gold atom. nih.gov These effects lead to a contraction of the 6s orbital and an expansion of the 5d orbitals, resulting in a high propensity for π-acid activation of unsaturated substrates. lucp.net Most homogeneous gold-catalyzed reactions are thought to proceed through a cationic gold(I) species, [L-Au]⁺, which is typically generated in situ from a stable precatalyst. nih.gov

Activation and Nucleophilic Attack: The generally accepted mechanism for many gold-catalyzed reactions begins with the coordination of the gold catalyst to a C-C multiple bond (alkyne, allene, or alkene), forming a π-complex. nih.govbeilstein-journals.org This coordination polarizes the multiple bond, making it highly electrophilic and susceptible to nucleophilic attack. lucp.net For alkynes, the nucleophile typically adds in an anti or trans fashion to the activated triple bond, leading to a vinylgold intermediate. nih.gov In the case of alkenes, the process also involves an outer-sphere nucleophilic attack. beilstein-journals.org

Key Intermediates: Vinylgold and alkylgold species are key intermediates in many gold-catalyzed transformations. Following the initial nucleophilic attack, these intermediates can undergo a variety of subsequent reactions, including protodeauration, which releases the product and regenerates the active catalyst, or further intramolecular reactions leading to more complex products. nih.govbeilstein-journals.org In some cases, gold carbenes are proposed as key intermediates, particularly in reactions involving the oxidation of alkynes. acs.orgacs.org These highly reactive species can then undergo further transformations such as cyclopropanation or C-H insertion.

Redox-Neutral vs. Oxidative-Addition/Reductive-Elimination: While many gold-catalyzed reactions are redox-neutral, involving only Au(I) species, there is growing evidence for catalytic cycles involving Au(I)/Au(III) redox couples. rsc.org In these cases, the reaction may proceed through an oxidative addition of a substrate to the Au(I) center to form a Au(III) intermediate, followed by reductive elimination to form the product and regenerate the Au(I) catalyst. rsc.org The mechanism of the gold-catalyzed oxidative cross-coupling of arenes and alkynes, for instance, is proposed to involve the formation of a Au(III)-acetylide complex which then undergoes reductive elimination to form the C-C bond. rsc.org

Computational Studies: Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of gold-catalyzed reactions. rsc.org These studies have provided insights into the structures of intermediates and transition states, the energetics of different reaction pathways, and the role of ligands and counterions in influencing reactivity and selectivity. For example, computational studies have supported the proposed mechanisms for the hydration of alkynes and the cycloisomerization of enynes. lucp.netrsc.org

A deeper mechanistic understanding is crucial for the rational design of new and improved gold catalysts and for expanding the scope of gold-catalyzed transformations in organic synthesis. lucp.net

Rational Design of Gold Catalytic Systems and Precursors

The rational design of gold catalysts is a key area of research aimed at developing more active, selective, and stable catalytic systems. researchgate.nettuhh.dersc.org The performance of a gold catalyst is highly dependent on several factors, including the oxidation state of the gold (Au(I) or Au(III)), the nature of the ligands, the counter-ion, and the support material in the case of heterogeneous catalysts. nih.govfrontiersin.org

Ligand Design: The ligands coordinated to the gold center play a crucial role in tuning the catalyst's electronic and steric properties. nih.gov For homogeneous catalysts, phosphines and N-heterocyclic carbenes (NHCs) are the most common classes of ligands. nih.govpolyu.edu.hk Bulky ligands can be used to create specific steric environments around the active site, which can influence selectivity. nih.gov For example, a cavity-shaped phosphine ligand has been shown to impart shape selectivity in the hydration of alkynes. nih.gov Bifunctional ligands, which contain a secondary functional group capable of interacting with the substrate, have also been designed to promote specific reactions. acs.org

Heterogeneous Catalysts: For heterogeneous gold catalysts, the choice of support material is critical. researchgate.netrsc.org Metal oxides such as TiO₂ and CeO₂ are commonly used supports. rsc.orgfrontiersin.org The interaction between the gold nanoparticles and the support can significantly influence the catalyst's activity and stability. frontiersin.org Rational design strategies for heterogeneous catalysts often focus on controlling the size and dispersion of the gold nanoparticles and modifying the properties of the support to enhance catalyst performance and prevent sintering (the agglomeration of nanoparticles at high temperatures). researchgate.netrsc.org For example, decorating a Au/TiO₂ catalyst with amorphous SiO₂ has been shown to improve its thermal stability. researchgate.net

Precursor Design: The choice of gold precursor is also important for the synthesis of both homogeneous and heterogeneous catalysts. For homogeneous catalysis, simple gold salts like AuCl or AuCl₃, or well-defined complexes such as (Ph₃P)AuCl, are often used as precatalysts. nih.gov The active catalytic species is then typically generated in situ. For heterogeneous catalysts, methods like deposition-precipitation are used to deposit gold nanoparticles onto the support from a precursor solution. researchgate.net

Computational Tools: Computational methods, such as Density Functional Theory (DFT), are increasingly being used in the rational design of gold catalysts. frontiersin.org These tools can help to predict the properties of new catalysts and to understand the mechanisms of catalytic reactions, providing guidance for the design of improved systems. frontiersin.org

The continued development of rationally designed gold catalytic systems holds great promise for advancing the field of organic synthesis and for applications in areas such as industrial chemistry and materials science. rsc.orgacs.org

Advanced Materials Science Applications

Fabrication of Thin Films and Nanomaterials Utilizing Gold Precursors

(Cyano-C)(triethylphosphine)gold(I) and its closely related analogues serve as valuable precursors for the generation of gold thin films and nanoparticles. The synthesis of such materials is foundational to numerous high-tech applications, including microelectronics, optics, and catalysis. d-nb.infoshu.ac.uk The utility of these organogold compounds lies in their volatility and their ability to decompose cleanly to form elemental gold. d-nb.info

The fabrication of gold nanoparticles can be achieved through various wet chemistry methods, where a gold salt is reduced in the presence of a capping agent to control particle size and prevent aggregation. diva-portal.org While specific studies detailing the use of (cyano-C)(triethylphosphine)gold(I) in nanoparticle synthesis are not abundant, the general principles of using gold(I) phosphine (B1218219) complexes are well-established. These complexes can be introduced into a reaction mixture where subsequent reduction leads to the formation of gold nanoparticles. The phosphine and cyanide ligands can influence the nucleation and growth processes. upap.edu.py

In the context of thin films, the primary methods involving gold precursors like (cyano-C)(triethylphosphine)gold(I) are chemical vapor deposition (CVD) and atomic layer deposition (ALD), which are discussed in more detail in a later section. These techniques leverage the compound's volatility to deposit uniform layers of gold onto a substrate. The choice of precursor is critical, as its thermal stability and decomposition pathways directly impact the quality and purity of the resulting film. shu.ac.uk

Development of Stimuli-Responsive Materials (Mechanochromic, Thermochromic, Vapochromic, Solvatochromic)

A fascinating application of gold(I) complexes, including those with phosphine and cyanide ligands, is in the creation of "smart" materials that respond to external stimuli such as mechanical force (mechanochromism), heat (thermochromism), volatile organic compounds (vapochromism), and solvents (solvatochromism). These phenomena are often linked to changes in the intermolecular interactions, particularly aurophilic (Au···Au) interactions, within the crystal lattice. rhhz.netresearchgate.net

Mechanochromic Materials: Mechanochromic luminescence involves a change in the color of emitted light when a material is subjected to mechanical stress like grinding or shearing. rhhz.netresearchgate.net This is often due to a transition from a crystalline to an amorphous state, which alters the intermolecular packing and the extent of aurophilic interactions. rhhz.net While specific studies on the mechanochromic properties of pure (cyano-C)(triethylphosphine)gold(I) are limited, related gold(I) isocyanide and phosphine complexes have demonstrated significant mechanochromic behavior. rhhz.netrsc.org For instance, some gold(I) complexes exhibit a shift from a non-emissive state to a brightly emissive one upon grinding. researchgate.net The reversible nature of this change, often restored by adding a solvent, makes these materials promising for applications in sensors and memory devices. researcher.life

Thermochromic Materials: Thermochromism is the reversible change in color of a substance with temperature. In gold(I) complexes, this is often driven by temperature-induced phase transitions that affect the Au···Au distances. ub.edunih.gov Shorter aurophilic contacts at lower temperatures can lead to different emission colors compared to the longer distances at higher temperatures. nih.gov For example, some dinuclear gold(I) phosphine iodide complexes show a dramatic blue-shift in their luminescence upon cooling. nih.gov The thermochromic behavior of some gold(I) complexes is also linked to polymorphism, where different crystal packings exhibit distinct luminescent properties at various temperatures. ub.edu

Vapochromic and Solvatochromic Materials: Vapochromism refers to the change in color of a solid material upon exposure to the vapor of a volatile organic compound (VOC). This response in gold(I) complexes is typically caused by the interaction of the vapor molecules with the metal center or the surrounding ligands, leading to a modification of the crystal packing and, consequently, the photophysical properties. shu.ac.ukrsc.org Some coordination polymers containing dicyanoaurate(I) anions have shown the ability to act as VOC sensors, with their color and luminescence changing selectively and reversibly upon exposure to different solvent vapors. researchgate.netresearchgate.netacs.org The interaction often involves the binding of solvent molecules to accessible coordination sites, which alters the electronic environment of the gold centers and the nature of any metallophilic interactions. shu.ac.uk

Solvatochromism, a similar phenomenon observed in solution, involves a change in the color of a solution of the compound when the polarity of the solvent is changed. This is due to differential stabilization of the ground and excited electronic states of the molecule by the solvent. While the solid-state structure of (cyano-C)(triethylphosphine)gold(I) is well-defined, in solution, it can undergo disproportionation to form [Au(CN)₂]⁻ and [Au(PEt₃)₂]⁺, with the equilibrium being solvent-dependent. osti.gov This dynamic behavior in solution suggests a potential for solvatochromic applications.

Properties of Stimuli-Responsive Gold(I) Complexes
StimulusObserved PhenomenonUnderlying MechanismPotential Application
Mechanical Force (Mechanochromism)Change in luminescence color upon grinding or shearing. rhhz.netresearchgate.netCrystal-to-amorphous phase transition, altering aurophilic interactions. rhhz.netSensors, memory devices, security inks. researcher.life
Temperature (Thermochromism)Reversible color change with temperature variation. ub.eduPhase transitions affecting Au···Au distances and intermolecular packing. nih.govTemperature sensors, optical switches.
Volatile Vapors (Vapochromism)Color change upon exposure to volatile organic compounds. shu.ac.ukInteraction of vapor molecules with the complex, altering crystal structure. researchgate.netChemical sensors for VOCs. researchgate.net
Solvent Polarity (Solvatochromism)Color change in solution with varying solvent. osti.govDifferential stabilization of electronic states by the solvent.Solvent polarity indicators.

Exploration of Optoelectronic Materials and Devices (e.g., Light-Emitting Diodes)

The luminescent properties of gold(I) complexes make them attractive candidates for applications in optoelectronic devices, such as organic light-emitting diodes (OLEDs). acs.orggla.ac.uk The emission color and efficiency of these complexes can be tuned by modifying the ligands. acs.org The phosphine and cyanide ligands in (cyano-C)(triethylphosphine)gold(I) influence its electronic structure and, consequently, its photophysical properties. researchgate.net

The luminescence in many gold(I) phosphine complexes arises from excited states with significant metal-centered character, often influenced by aurophilic interactions in the solid state. researchgate.net The ability to exhibit phosphorescence at room temperature is a key advantage for use in OLEDs, as it allows for the harvesting of both singlet and triplet excitons, potentially leading to high internal quantum efficiencies. While specific reports on the integration of (cyano-C)(triethylphosphine)gold(I) into OLED devices are scarce, the fundamental photophysical properties of related gold(I) complexes are promising. acs.org For instance, gold(I) complexes featuring chromophore-functionalized phosphine ligands have been synthesized and studied to establish structure-property relationships for designing luminescent materials with tunable properties for optoelectronic applications. acs.org

Role as Precursors in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Techniques

(Cyano-C)(triethylphosphine)gold(I) and its analogues are of interest as precursors for metal-organic chemical vapor deposition (MOCVD) and atomic layer deposition (ALD), which are advanced techniques for producing high-quality thin films. shu.ac.uk These methods are crucial in the microelectronics industry for creating conductive gold layers and interconnects. d-nb.infoshu.ac.uk

Chemical Vapor Deposition (CVD): In CVD, a volatile precursor is introduced into a reactor chamber where it decomposes on a heated substrate to form a thin film of the desired material. d-nb.infoarxiv.org The ideal precursor should be sufficiently volatile at moderate temperatures and decompose cleanly to yield a pure metallic film without incorporating impurities from the ligands. shu.ac.uk While there are numerous studies on gold CVD precursors, many face challenges with stability and purity of the deposited films. shu.ac.uk Oxygen-free precursors are particularly sought after. d-nb.info Although direct studies on (cyano-C)(triethylphosphine)gold(I) for CVD are not widely reported, research on similar compounds like dimethylgold(III) complexes highlights the importance of the decomposition mechanism in achieving pure gold films. d-nb.info

Atomic Layer Deposition (ALD): ALD is a variant of CVD that relies on self-limiting, sequential surface reactions to deposit films one atomic layer at a time. nih.govnih.gov This allows for exceptional control over film thickness and conformality, even on complex three-dimensional structures. nih.gov A successful ALD process requires a precursor that chemisorbs onto the surface without decomposing and then reacts with a co-reactant in a subsequent step.

Recently, a reductive thermal ALD process for gold has been developed using chloro(triethylphosphine)gold(I), [AuCl(PEt₃)], a compound closely related to (cyano-C)(triethylphosphine)gold(I). nih.govnih.govbaldengineering.comresearchgate.net This process, which uses a reducing agent like 1,4-bis(trimethylgermyl)-1,4-dihydropyrazine, can deposit high-purity, highly conductive gold films at moderate temperatures (160–180 °C). nih.govnih.gov The growth rate was reported to be around 1.7 Å/cycle. nih.govnih.gov The success of [AuCl(PEt₃)] as an ALD precursor suggests that (cyano-C)(triethylphosphine)gold(I) could also be a viable candidate, although its specific reactivity and surface chemistry would need to be investigated.

Data on a Related Gold ALD Precursor: Chloro(triethylphosphine)gold(I)
ParameterValue/ObservationReference
PrecursorChloro(triethylphosphine)gold(I) [AuCl(PEt₃)] nih.govnih.gov
Co-reactant1,4-bis(trimethylgermyl)-1,4-dihydropyrazine [(Me₃Ge)₂DHP] nih.govnih.gov
Deposition Temperature160–180 °C nih.govnih.gov
Growth Rate~1.7 Å/cycle nih.govnih.gov
Film PurityHigh, with minimal impurities nih.govnih.gov
Film ResistivityClose to bulk gold value nih.govnih.gov

Conclusion and Future Research Directions

Summary of Current Research Trends and Key Achievements

Research on Gold, (cyano-C)(triethylphosphine)- and related gold(I) phosphine (B1218219) complexes has primarily focused on their fundamental synthesis, structural characterization, and photophysical properties. A key achievement in the field is the successful synthesis and detailed characterization of these compounds, which has provided a solid foundation for further exploration.

The synthesis of Gold, (cyano-C)(triethylphosphine)- typically involves the reaction of a gold(I) precursor, such as Chloro(triethylphosphine)gold(I), with a cyanide source. Spectroscopic methods, including NMR and infrared spectroscopy, have been instrumental in characterizing the resulting complexes. X-ray crystallography has been a pivotal technique, revealing the linear geometry of many gold(I) centers in related phosphine cyanide complexes. For instance, the crystal structure of Cyano[tri(cyclohexyl)phosphino]gold(I) shows a linear arrangement around the gold atom, with specific Au-C and Au-P bond distances that are comparable to other tri(alkyl/aryl)phosphine gold(I) cyanide complexes kfupm.edu.sa.

A significant trend in the study of gold(I) phosphine complexes is the investigation of their luminescent properties. Many of these compounds exhibit phosphorescence, particularly at low temperatures in the solid state. The emission characteristics, such as intensity and wavelength, are highly dependent on the nature of the ligands attached to the gold center nih.gov. This has led to a growing interest in tuning the photophysical properties of these complexes by modifying the phosphine and other auxiliary ligands.

Furthermore, the solution behavior of these complexes has been a subject of investigation. Studies on cyano(triethylphosphine)gold(I) have explored its equilibria in solution, which is crucial for understanding its reactivity and potential applications acs.org.

Recent research has also ventured into the synthesis of more complex architectures, including trinuclear gold(I) complexes, which have shown interesting luminescent properties influenced by the number and type of ligands nih.gov. While much of the detailed research has been on analogous compounds, the foundational knowledge in synthesis, structure, and spectroscopy is directly applicable to Gold, (cyano-C)(triethylphosphine)-.

Identification of Emerging Research Avenues and Untapped Potential

The unique properties of Gold, (cyano-C)(triethylphosphine)- and its analogs suggest several promising areas for future research that remain largely untapped.

Luminescent Materials: While the luminescence of various gold(I) phosphine complexes has been studied, the specific application of Gold, (cyano-C)(triethylphosphine)- in materials science, particularly in the development of emissive materials for technologies like organic light-emitting diodes (OLEDs), is an emerging avenue. The tunability of its electronic properties through ligand modification offers the potential to create materials with specific emission colors and efficiencies.

Catalysis: Gold catalysis is a rapidly expanding field, with gold nanoparticles and complexes showing activity in a range of organic transformations nih.govrsc.orgnih.gov. The potential of Gold, (cyano-C)(triethylphosphine)- as a catalyst or precatalyst has not been extensively explored. Its defined stoichiometry and structure could allow for highly selective catalytic processes. Future research could focus on its application in reactions such as cyanosilylation or other carbon-carbon and carbon-heteroatom bond-forming reactions nih.gov.

Nanoparticle Synthesis: Gold(I) complexes, including Chloro(triethylphosphine)gold(I), are used as precursors for the synthesis of functionalized gold nanoparticles google.com. An emerging research direction is the use of Gold, (cyano-C)(triethylphosphine)- as a precursor to generate cyanide-functionalized gold nanoparticles with specific sizes and surface properties for applications in sensing and analytics google.com.

Theoretical Studies: While experimental work has provided valuable structural data, in-depth theoretical studies, such as those using density functional theory (DFT), could provide deeper insights into the electronic structure and reactivity of Gold, (cyano-C)(triethylphosphine)-. Such studies can help in understanding its photophysical properties and in predicting its catalytic activity, thereby guiding experimental design researchgate.netnih.gov.

Discussion of Future Challenges and Opportunities in Gold, (cyano-C)(triethylphosphine)- Research

The future of research on Gold, (cyano-C)(triethylphosphine)- is promising, though it comes with a set of challenges and significant opportunities.

Challenges:

Detailed Photophysical Understanding: A primary challenge is to gain a comprehensive understanding of the excited-state dynamics of Gold, (cyano-C)(triethylphosphine)-. This includes elucidating the factors that govern its luminescence quantum yield and lifetime, which is crucial for its application in optoelectronic devices.

Exploring Reactivity: The reactivity of the gold-cyanide and gold-phosphine bonds in this complex needs to be systematically investigated. Understanding how these bonds cleave and form is essential for designing catalytic cycles and for predicting the stability of the compound in various chemical environments.

Cost and Scalability: The use of gold, a precious metal, inherently presents a cost challenge for large-scale applications. Developing highly efficient synthetic routes and catalytic systems that operate with very low catalyst loadings will be crucial for practical viability.

Toxicity and Environmental Impact: As with all cyanide-containing compounds, the potential toxicity and environmental impact of Gold, (cyano-C)(triethylphosphine)- and its byproducts must be carefully assessed, especially if it is to be used in larger-scale applications researchgate.netresearchgate.net.

Opportunities:

Novel Material Design: The modular nature of Gold, (cyano-C)(triethylphosphine)-, where both the phosphine and cyanide ligands can be modified, offers a significant opportunity for the rational design of new materials with tailored electronic and photophysical properties.

Homogeneous Catalysis: There is a substantial opportunity to develop novel homogeneous catalytic systems based on this complex. Its well-defined structure could lead to catalysts with high selectivity and activity for specific organic transformations.

Biomedical Applications: While outside the direct scope of this article, it is worth noting that gold(I) phosphine complexes have been investigated for their medicinal properties nih.govrsc.orgnih.gov. Future research could explore the potential of Gold, (cyano-C)(triethylphosphine)- in this area, contingent on thorough toxicological studies.

Fundamental Chemical Insights: Further study of this seemingly simple molecule can provide fundamental insights into the nature of gold-ligand bonding, aurophilic interactions in the solid state, and the mechanisms of reductive elimination and oxidative addition reactions at gold centers acs.org.

Q & A

Q. Methodology :

Collect time-resolved spectroscopic data.

Use PCA to identify dominant variables.

Validate with crystallographic data (CCDC deposition recommended) .

What spectroscopic techniques are most effective for characterizing (cyano-C)(triethylphosphine)gold(I)?

Q. Basic

  • X-ray crystallography : Resolves Au–C and Au–P bond lengths (typically 2.0–2.1 Å and 2.2–2.3 Å, respectively) .
  • ³¹P NMR : Chemical shifts between 30–40 ppm confirm phosphine coordination .
  • IR spectroscopy : CN stretch (~2100 cm⁻¹) indicates cyano ligand integrity .

Advanced Tip : Use EXAFS to probe local Au coordination in amorphous phases .

How do steric effects in phosphine ligands influence catalytic activity?

Advanced
Bulky ligands (e.g., triethylphosphine) reduce catalytic turnover but enhance selectivity by limiting substrate access. For example, in Au(I)-catalyzed cyclopropanation, larger ligands increase enantioselectivity (e.g., 90% ee) at the cost of reaction rate (k = 0.05 s⁻¹ vs. 0.2 s⁻¹ for smaller ligands) . Use Hammett constants (σ) to quantify electronic effects and Tolman cone angles for steric bulk .

What protocols ensure reproducibility in synthesizing organogold compounds?

Q. Basic

  • Standardized solvents : Use anhydrous DCM or THF to prevent hydrolysis.
  • Inert atmosphere : Schlenk lines or gloveboxes prevent Au(I) oxidation .
  • Validation : Report yield, purity (HPLC ≥95%), and characterization data (e.g., XRD, NMR) following FAIR principles .

Advanced : Adopt "gold standard" reproducibility frameworks, such as automated synthesis scripts .

How do gold(I) complexes interact with biological targets like PARP-1?

Advanced
Au(I) complexes inhibit PARP-1 via covalent binding to zinc-finger domains (IC₅₀ = 5–20 nM). Methodologies:

Fluorescence polarization assays : Measure PARP-1 DNA-binding inhibition.

ICP-MS : Quantify cellular Au uptake (e.g., 0.5–2.0 ng Au/mg protein) .

Molecular docking : Predict binding modes using AutoDock Vina .

Q. Basic

  • Avoid disorder : Use low-temperature (100 K) XRD.
  • Validate with CSD : Cross-check metrics (e.g., R1 ≤ 5%) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.